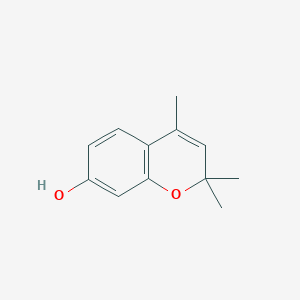
4-(Allyloxy)-3,5-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allyloxy)-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with allyloxy and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(allyloxy)-3,5-dimethyl- typically involves the allylation of 3,5-dimethylphenol followed by carboxylation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Allyloxy)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(carboxy)-3,5-dimethylbenzoic acid.
Reduction: Formation of 4-(allyloxy)-3,5-dimethylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
4-(Allyloxy)-3,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(allyloxy)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The compound may also modulate enzyme activities and signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: The parent compound with a simple carboxylic acid group attached to the benzene ring.
4-(Allyloxy)benzoic acid: A similar compound with an allyloxy group but without the dimethyl substitutions.
3,5-Dimethylbenzoic acid: A compound with dimethyl groups but without the allyloxy substitution.
Uniqueness
4-(Allyloxy)-3,5-dimethylbenzoic acid is unique due to the presence of both allyloxy and dimethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
7192-39-4 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3,5-dimethyl-4-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C12H14O3/c1-4-5-15-11-8(2)6-10(12(13)14)7-9(11)3/h4,6-7H,1,5H2,2-3H3,(H,13,14) |
Clé InChI |
BJPBXFYIWSDQPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCC=C)C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1H-Pyrrol-2-yl)benzo[d]thiazole](/img/structure/B8673112.png)
![2-Oxobicyclo[4.1.0]heptane-1-acetic Acid Ethyl Ester](/img/structure/B8673120.png)

![4-Oxo-1,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B8673129.png)






